molecular formula C17H20ClN5O5 B11936200 Thalidomide-NH-amido-C2-NH2 hydrochloride

Thalidomide-NH-amido-C2-NH2 hydrochloride

カタログ番号: B11936200
分子量: 409.8 g/mol
InChIキー: OBMWTTCFKFSZHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

特性

分子式

C17H20ClN5O5

分子量

409.8 g/mol

IUPAC名

N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride

InChI

InChI=1S/C17H19N5O5.ClH/c18-6-7-19-13(24)8-20-10-3-1-2-9-14(10)17(27)22(16(9)26)11-4-5-12(23)21-15(11)25;/h1-3,11,20H,4-8,18H2,(H,19,24)(H,21,23,25);1H

InChIキー

OBMWTTCFKFSZHH-UHFFFAOYSA-N

正規SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCN.Cl

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

Thalidomide-NH-amido-C2-NH2 (hydrochloride) is synthesized through a series of chemical reactions that involve the incorporation of a cereblon ligand and a linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

The industrial production of Thalidomide-NH-amido-C2-NH2 (hydrochloride) involves large-scale synthesis using similar chemical routes as in laboratory settings. The production process is optimized for yield and purity, ensuring that the compound meets research-grade standards .

化学反応の分析

Types of Reactions

Thalidomide-NH-amido-C2-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

科学的研究の応用

Chemical Properties and Structure

  • Molecular Formula : C17H20ClN5O5
  • Molecular Weight : Approximately 409.8 g/mol
  • IUPAC Name : N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide; hydrochloride

The compound features a thalidomide-based cereblon ligand linked through an amido group, which enhances its reactivity and solubility. This structural design facilitates its use in various biochemical applications, particularly in the development of targeted protein degradation systems.

Scientific Research Applications

Thalidomide-NH-amido-C2-NH2 (hydrochloride) is primarily utilized in the following areas:

  • Targeted Protein Degradation :
    • The compound is integral to the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce selective degradation of specific proteins within cells. This mechanism is crucial for modulating protein levels associated with various diseases, including cancer.
  • Cancer Treatment :
    • Numerous studies have demonstrated the efficacy of thalidomide derivatives in cancer models. For instance, it has been shown to promote apoptosis in multiple myeloma cells by degrading BCL-2 proteins, highlighting its potential as a therapeutic agent in hematological malignancies.
  • Mechanisms of Action :
    • Thalidomide-NH-amido-C2-NH2 interacts with the cereblon protein, a component of the E3 ubiquitin ligase complex. This interaction facilitates the recruitment of target proteins for degradation via the ubiquitin-proteasome system, impacting cellular processes such as transcription factor modulation and angiogenesis .
  • Investigating Teratogenic Effects :
    • Research has also focused on understanding the teratogenic effects associated with thalidomide derivatives. Studies indicate that specific protein substrates targeted by cereblon play a role in developmental abnormalities, providing insights into the mechanisms underlying thalidomide-induced teratogenicity .

Cancer Models

  • A notable study revealed that thalidomide derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity positions these compounds as promising candidates for cancer therapies.

Protein Interactions

  • Research has elucidated binding affinities between thalidomide-NH-amido-C2-NH2 and various proteins involved in cellular signaling pathways. These findings are pivotal for optimizing the compound's efficacy as a therapeutic agent.

Teratogenicity Investigation

  • A study identified PLZF as a critical substrate whose degradation correlates with thalidomide-induced limb defects in animal models. This highlights the importance of understanding specific protein interactions to mitigate adverse effects while harnessing therapeutic benefits .

生物活性

The primary mechanism of action of Thalidomide-NH-amido-C2-NH2 (hydrochloride) involves its binding to the CRBN protein, which is part of the CRL4CRBN E3 ubiquitin ligase complex. This interaction leads to the recruitment of specific substrate proteins for ubiquitination and subsequent degradation by the proteasome .

CRBN-Mediated Protein Degradation

The compound's ability to modulate CRBN's substrate specificity has been demonstrated in various studies. For instance, research has shown that thalidomide and its derivatives can induce the degradation of specific proteins:

  • PLZF (Promyelocytic Leukemia Zinc Finger) protein: Thalidomide and its metabolite 5-hydroxythalidomide have been shown to induce PLZF degradation in a CRBN-dependent manner .
  • IKZF1 and SALL4: These proteins have also been identified as substrates for thalidomide-induced, CRBN-mediated degradation .

Biological Effects

Thalidomide-NH-amido-C2-NH2 (hydrochloride) has demonstrated various biological effects, which are summarized in the following table:

Biological EffectDescriptionReference
Protein DegradationInduces degradation of specific proteins like PLZF
Anti-inflammatoryInhibits TNF-α production in cell cultures
Anti-cancerPotential growth inhibition in cancer cells
ImmunomodulationAffects various immune-related processes

Case Study: TNF-α Inhibition

A study investigating the biological activity of thalidomide and its N-alkyl analogs demonstrated their ability to inhibit TNF-α production in human peripheral blood mononuclear cell cultures. The results showed:

  • Thalidomide and its N-alkyl analogs inhibited an average of 60% of TNF-α synthesis in lipopolysaccharide-stimulated cultures.
  • There was no statistical difference between the activity of thalidomide and its N-alkyl analogs at a 95% confidence level .

Research Findings

Recent research has expanded our understanding of the biological activity of thalidomide derivatives like Thalidomide-NH-amido-C2-NH2 (hydrochloride):

  • BCL-2 Degradation: Studies by Pal et al., Lv et al., and Wang et al. have demonstrated the ability of thalidomide derivatives to degrade BCL-2 by reprogramming the CRL4CRBN E3 ligase . This finding has significant implications for cancer therapy, as BCL-2 is an important anti-apoptotic protein.
  • Teratogenic Effects: Research in chicken embryos has shown that thalidomide and 5-hydroxythalidomide can induce teratogenic phenotypes. This effect is associated with the degradation of PLZF protein in chicken embryos .
  • Zinc Finger Domain Interaction: The interaction between thalidomide derivatives and CRBN has been found to be dependent on the conserved first and third zinc finger domains of PLZF .
  • Species-Specific Effects: Interestingly, thalidomide and 5-hydroxythalidomide confer distinctly different substrate specificities to mouse and chicken CRBN , highlighting the importance of considering species differences in biological activity studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。